molecular formula C13H15ClO B1491438 2-(4-Chlorophenyl)cycloheptan-1-one CAS No. 107776-14-7

2-(4-Chlorophenyl)cycloheptan-1-one

Cat. No.: B1491438
CAS No.: 107776-14-7
M. Wt: 222.71 g/mol
InChI Key: AIQRGTGJOFLFGZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cycloheptan-1-one is a chemical compound characterized by a cycloheptanone ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)cycloheptan-1-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts acylation, where a 4-chlorobenzoyl chloride reacts with a cycloheptanone derivative under acidic conditions. Another approach is the intramolecular Heck reaction, which involves the coupling of a 4-chlorophenyl-substituted alkene with a cycloheptanone derivative in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)cycloheptan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various substituents leading to derivatives with different functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)cycloheptan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)cycloheptan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

2-(4-Chlorophenyl)cycloheptan-1-one is structurally similar to other compounds such as 2-(4-chlorophenyl)cyclohexanone and 2-(4-chlorophenyl)cyclopentanone. its unique seven-membered ring structure provides distinct chemical and physical properties compared to these six- and five-membered ring analogs. These differences can influence its reactivity, stability, and biological activity.

List of Similar Compounds

  • 2-(4-Chlorophenyl)cyclohexanone

  • 2-(4-Chlorophenyl)cyclopentanone

  • 2-(4-Chlorophenyl)cyclooctanone

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

2-(4-chlorophenyl)cycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQRGTGJOFLFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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